rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride
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Overview
Description
rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO4S and a molecular weight of 255.72 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-c]pyrrol ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride involves several steps. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyrrol ring system, followed by the introduction of the acetic acid moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Scientific Research Applications
rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride can be compared with other similar compounds, such as:
Thieno[2,3-c]pyrrol derivatives: These compounds share the same core structure but differ in their functional groups.
Acetic acid derivatives: Compounds with similar acetic acid moieties but different ring systems.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures, which exhibit similar chemical reactivity. The uniqueness of this compound lies in its specific combination of the thieno[2,3-c]pyrrol ring and acetic acid moiety, which imparts distinctive chemical and biological properties.
Properties
Molecular Formula |
C8H14ClNO4S |
---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
2-[(3R,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |
InChI Key |
OLHQMWFLRXLOBJ-MKXDVQRUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)S(=O)(=O)C[C@@H]2CC(=O)O.Cl |
Canonical SMILES |
C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl |
Origin of Product |
United States |
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